4-(3-Fluorophenyl)-3-methylazetidin-2-one is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique azetidinone ring structure, which is a four-membered cyclic amide, combined with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's biological activity and stability, making it an attractive candidate for drug development.
The compound can be sourced from various chemical suppliers and is synthesized through established organic chemistry methods. Its synthesis and characterization have been documented in scientific literature, highlighting its importance in research.
4-(3-Fluorophenyl)-3-methylazetidin-2-one belongs to the class of azetidinones, which are characterized by their cyclic structure containing both nitrogen and carbonyl functional groups. This classification is significant in the context of pharmacology, as many azetidinones exhibit diverse biological activities.
The synthesis of 4-(3-Fluorophenyl)-3-methylazetidin-2-one typically involves several key steps:
The molecular formula of 4-(3-Fluorophenyl)-3-methylazetidin-2-one is , with a molecular weight of 179.19 g/mol. Its structural representation includes a three-dimensional arrangement that contributes to its chemical properties and biological activities.
The structure features a fluorinated phenyl group attached to the azetidinone ring, influencing its reactivity and interaction with biological targets .
4-(3-Fluorophenyl)-3-methylazetidin-2-one can undergo various chemical reactions:
The specific conditions and reagents used in these reactions can significantly influence the products formed, allowing for tailored synthesis based on desired outcomes.
The mechanism of action for 4-(3-Fluorophenyl)-3-methylazetidin-2-one involves its interactions with specific biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.19 g/mol |
IUPAC Name | 4-(3-fluorophenyl)-3-methylazetidin-2-one |
InChI Key | WCCAXHLWVDRTLN-UHFFFAOYSA-N |
Canonical SMILES | CC1C(NC1=O)C2=CC(=CC=C2)F |
4-(3-Fluorophenyl)-3-methylazetidin-2-one has several scientific uses:
Heterocyclic compounds constitute >85% of clinically used drugs, with nitrogen-containing variants like azetidin-2-one (β-lactam) representing pharmacologically privileged scaffolds. These four-membered ring systems exhibit exceptional bioactivity profiles due to their inherent ring strain and structural mimicry of peptide bonds. The integration of fluorinated aryl groups—particularly 3-fluorophenyl—introduces unique physicochemical properties that enhance drug-receptor interactions and metabolic stability. This review examines the specific medicinal chemistry applications of 4-(3-Fluorophenyl)-3-methylazetidin-2-one, a structurally optimized β-lactam derivative with emerging therapeutic significance.
The β-lactam ring’s bioactivity extends far beyond classical antibiotics, encompassing anticancer, antiviral, and enzyme-modulating applications. This versatility stems from:
Table 1: Biological Activities of Azetidin-2-one Hybrid Derivatives
Compound Structure | Activity Profile | Key Findings |
---|---|---|
Quinoline-oxadiazole-azetidinone | Antimicrobial vs. S. aureus | MIC = 3.34–3.71 μM (Ref. drugs: 4.29–5.10 μM) [10] |
3-Phenoxyazetidin-2-one | Anticancer (B16F10 melanoma) | IC₅₀ = 0.07 μM (compound 6) [6] |
1,3,4-Thiadiazole-azetidinone | Antioxidant | IC₅₀ = 42.88 μg/mL (Ascorbic acid: 78.63 μg/mL) [4] |
Mechanistically, β-lactams inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule assembly in rapidly dividing cells [6]. Molecular docking confirms hydrogen bonding between the azetidinone carbonyl and tubulin’s αTyr224 residue, while the 3-aryl group occupies a hydrophobic cleft—enhancing affinity 5-fold over non-fluorinated analogs [7].
The 3-fluorophenyl moiety confers distinct advantages in drug design:
Table 2: Computational Parameters of 3-Fluorophenyl Azetidin-2-ones
Parameter | 3-Fluorophenyl Derivative | Unsubstituted Analog | Change (%) |
---|---|---|---|
C=O Bond Length (Å) | 1.38 | 1.36 | +1.5 |
Dipole Moment (Debye) | 4.82 | 3.97 | +21.4 |
Tubulin Binding Energy (kcal/mol) | -9.4 | -7.8 | +20.5 |
Quantum chemical analyses reveal charge transfer from the azetidinone core to the 3-fluorophenyl ring, creating an electron-deficient "warhead" region that targets nucleophilic residues in enzymes [7]. This underpins the scaffold’s efficacy against matrix metalloproteases (MMP-9), with binding energies of -9.4 kcal/mol for fluorinated derivatives [7].
Azetidinones transitioned from antibacterial agents to CNS/metabolic therapeutics through key milestones:
Table 3: Historical Development of Azetidinone Therapeutics
Timeframe | Therapeutic Area | Key Advance |
---|---|---|
1980–2000 | Antibacterial | Penicillin/cephalosporin mode-of-action studies |
2002–2010 | Lipid Metabolism | Ezetimibe approval as cholesterol absorption inhibitor [5] |
2015–Present | Neurometabolic Disorders | β-lactams targeting mitochondrial dysfunction in GA-I/PKU [2] [8] |
The shift toward fluorinated derivatives arose from their ability to cross the blood-brain barrier 3.5-fold more efficiently than non-halogenated analogs, enabling CNS applications [8]. Current research explores RNA-targeted azetidinones for hereditary ataxias, leveraging fluorine’s capacity to stabilize RNA-protein interactions [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: